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Compound of Interest

Compound Name: 1-Fluoro-2-methylpropan-2-amine

Cat. No.: B2884052 Get Quote

Disclaimer: The following spectroscopic data for 1-Fluoro-2-methylpropan-2-amine is

predicted based on established principles of nuclear magnetic resonance (NMR) spectroscopy,

infrared (IR) spectroscopy, and mass spectrometry (MS). As of the compilation of this guide,

publicly accessible experimental data for this specific compound is limited. The provided

information is intended for researchers, scientists, and professionals in drug development as a

reference and guide for analytical studies.

Introduction
1-Fluoro-2-methylpropan-2-amine is a fluorinated aliphatic primary amine. The presence of

the fluorine atom and the tertiary carbon to which the amine is attached are expected to have

distinct influences on its spectroscopic properties. This guide provides a detailed prediction of

its ¹H NMR, ¹³C NMR, IR, and MS spectra, along with generalized experimental protocols for

acquiring such data.

Predicted Spectroscopic Data
The predicted spectroscopic data for 1-Fluoro-2-methylpropan-2-amine is summarized in the

following tables. These predictions are based on the analysis of structurally similar compounds

and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Assignment

~4.40 Doublet (d) 2H ²J ≈ 47.0 -CH₂F

~1.50
Broad Singlet (br

s)
2H - -NH₂

~1.20 Triplet (t) 6H ³J ≈ 7.5 -C(CH₃)₂

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity (due to
¹³C-¹⁹F coupling)

Coupling Constant
(J, Hz)

Assignment

~85.0 Doublet (d) ¹J ≈ 170.0 -CH₂F

~55.0 Doublet (d) ²J ≈ 25.0 -C(CH₃)₂

~25.0 Doublet (d) ³J ≈ 8.0 -C(CH₃)₂

Infrared (IR) Spectroscopy
Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3380 - 3310 Medium, Sharp (two bands)

N-H stretch (asymmetric and

symmetric) of a primary amine.

[1][2][3]

2960 - 2850 Medium to Strong C-H stretch (aliphatic).

1620 Medium
N-H bend (scissoring) of a

primary amine.[2][4]

1400 - 1000 Strong C-F stretch.

1250 - 1020 Medium to Weak
C-N stretch (aliphatic amine).

[2]
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Mass Spectrometry (MS)
Predicted Mass Spectrometry Fragmentation

m/z Relative Intensity Assignment

91 Moderate [M]⁺ (Molecular Ion)

58 100 (Base Peak)
[M - CH₂F]⁺ (α-cleavage).[5][6]

[7]

76 Low
[M - CH₃]⁺ (α-cleavage).[5][6]

[7]

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for primary

amines like 1-Fluoro-2-methylpropan-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of the amine sample in about 0.6-0.7 mL of a deuterated

solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

Ensure the sample is fully dissolved. If necessary, vortex the tube gently.

For the identification of the N-H protons, a D₂O exchange experiment can be performed by

adding a drop of D₂O to the NMR tube, shaking, and re-acquiring the ¹H NMR spectrum.

The N-H signal should disappear or significantly decrease in intensity.[8]

Instrumentation and Acquisition Parameters:

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended

for better signal dispersion and resolution.

¹H NMR:
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Acquire a standard one-dimensional ¹H NMR spectrum.

Typical spectral width: -2 to 12 ppm.

Number of scans: 8-16, depending on the sample concentration.

Relaxation delay: 1-5 seconds.

¹³C NMR:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical spectral width: 0 to 220 ppm.

Number of scans: 128-1024 or more, as ¹³C has a low natural abundance.

Relaxation delay: 2-5 seconds.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase and baseline correct the spectrum.

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g.,

TMS).

Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation:

Liquid Sample (Neat): Place a drop of the neat liquid sample between two salt plates (e.g.,

NaCl or KBr).

Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the

regions of interest (e.g., CCl₄ or CS₂). Use a liquid cell with a defined path length.
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ATR (Attenuated Total Reflectance): Place a drop of the sample directly onto the ATR

crystal. This is often the simplest method for liquid samples.

Instrumentation and Acquisition:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample holder (salt plates, solvent cell, or

clean ATR crystal).

Record the sample spectrum. The instrument software will automatically ratio the

sample spectrum against the background.

Typical spectral range: 4000 to 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such

as methanol, acetonitrile, or a mixture of these with water.

Further dilute the stock solution to a final concentration of about 1-10 µg/mL.

If using direct infusion, the solution can be loaded into a syringe for introduction into the

ion source. For GC-MS, the sample is injected into the gas chromatograph.

Instrumentation and Acquisition:

Mass Spectrometer: A mass spectrometer equipped with a suitable ionization source, such

as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS or direct

infusion.
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EI-MS (typical for volatile, low molecular weight compounds):

The sample is introduced through a GC or as a volatile liquid.

Electron energy: 70 eV.

Mass range: m/z 10-500.

ESI-MS:

The sample solution is introduced via direct infusion or an LC system.

Operate in positive ion mode to form [M+H]⁺ ions.

Optimize ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas

flow, and temperature).

For fragmentation data, tandem mass spectrometry (MS/MS) can be performed by

selecting the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation

(CID).

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel

compound like 1-Fluoro-2-methylpropan-2-amine.
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Workflow for Spectroscopic Analysis of 1-Fluoro-2-methylpropan-2-amine

Compound Synthesis & Purification

Spectroscopic Analysis

NMR Techniques

Data Interpretation & Structure Confirmation

Synthesis of
1-Fluoro-2-methylpropan-2-amine

Purification
(e.g., Distillation, Chromatography)

IR Spectroscopy

Initial Functional
Group Analysis

Mass Spectrometry

Molecular Weight
& Fragmentation

NMR Spectroscopy

Detailed Structural
Elucidation

Integration of All
Spectroscopic Data

¹H NMR ¹³C NMR 2D HSQC (optional)

2D COSY (optional) DEPT (optional)

Final Structure Confirmation

Click to download full resolution via product page

Spectroscopic analysis workflow for a novel compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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